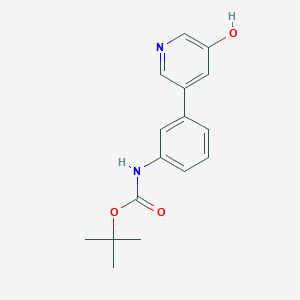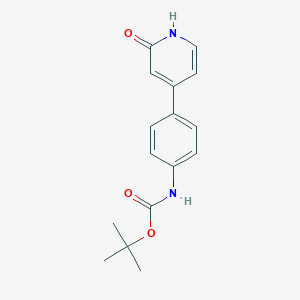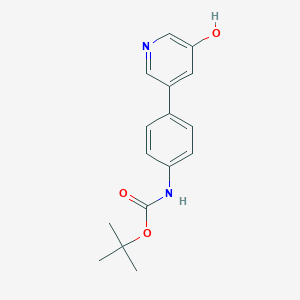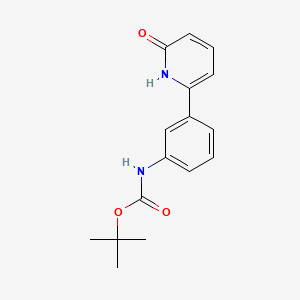![molecular formula C15H16N2O3S B6369056 2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% CAS No. 1261982-72-2](/img/structure/B6369056.png)
2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%
Übersicht
Beschreibung
2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine (2H3PPSP) is an organic compound with the molecular formula C11H14N2O4S. It is a white, crystalline solid that is soluble in water and other polar solvents. 2H3PPSP is a versatile compound that has a wide range of applications in the pharmaceutical and chemical industries.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been widely studied for its potential applications in the pharmaceutical and chemical industries. It has been used in the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. Additionally, 2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been used in the synthesis of organic compounds such as dyes, polymers, and surfactants.
Wirkmechanismus
2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are important mediators of inflammation. By blocking the action of COX-2, 2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been found to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-bacterial properties. It has also been found to reduce the risk of atherosclerosis and to have protective effects against oxidative stress. Additionally, 2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is soluble in a variety of solvents, making it easy to work with. However, there are some limitations to using 2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% in laboratory experiments. It is not very stable and can degrade over time, and it can be toxic at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%. These include further investigation into its potential therapeutic applications, such as its use as an anti-inflammatory and analgesic agent. Additionally, further research could be conducted into its potential uses as an anti-cancer agent and as a neuroprotective agent. Additionally, further research could be conducted into its potential uses in the synthesis of organic compounds, such as dyes, polymers, and surfactants. Finally, further research could be conducted into its potential uses as a water-soluble delivery system for other drugs.
Synthesemethoden
2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-pyrrolidinylsulfonylphenol with ethyl chloroacetate in the presence of a base, such as sodium hydroxide. This reaction produces a sulfonate ester, which is then reacted with 2-hydroxy-3-pyridine in the presence of sodium ethoxide to give 2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%.
Eigenschaften
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15-14(4-3-9-16-15)12-5-7-13(8-6-12)21(19,20)17-10-1-2-11-17/h3-9H,1-2,10-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTJSYLSKKILLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683251 | |
| Record name | 3-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261982-72-2 | |
| Record name | 2(1H)-Pyridinone, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261982-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369009.png)


![2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369029.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369036.png)
![2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369043.png)


![3-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369091.png)
![2-Hydroxy-6-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369093.png)
